molecular formula C6H7BrN2O4 B055751 4-Bromohomoibotenic acid CAS No. 121313-14-2

4-Bromohomoibotenic acid

Cat. No.: B055751
CAS No.: 121313-14-2
M. Wt: 251.03 g/mol
InChI Key: JRTOQOAGTSUNHA-UWTATZPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Br-HIBO,® involves the bromination of homoibotenic acid. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: : Industrial production of Br-HIBO,® follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : Br-HIBO,® undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Mechanism of Action

Br-HIBO,® exerts its effects by binding to AMPA receptors, which are ligand-gated ion channels. Upon binding, Br-HIBO,® induces a conformational change in the receptor, leading to the opening of the ion channel and allowing the influx of cations such as sodium (Na⁺) and calcium (Ca²⁺). This results in depolarization of the postsynaptic membrane and the propagation of excitatory signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Br-HIBO,® is unique due to its high selectivity for homomeric GluR2-containing AMPA receptors compared to other subunits. This selectivity is attributed to the specific binding interactions and conformational changes induced by Br-HIBO,® in the receptor .

Properties

IUPAC Name

(2R)-2-amino-3-(4-bromo-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTOQOAGTSUNHA-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NO1)Br)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=O)NO1)Br)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153223
Record name 4-Bromohomoibotenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121313-14-2
Record name 4-Bromohomoibotenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121313142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromohomoibotenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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